molecular formula C9H10ClN3O2S B1310357 4-(2-Amino-2-carboxyethyl)benzo[c]-2,1,3-thiadiazole hydrochloride CAS No. 20032-79-5

4-(2-Amino-2-carboxyethyl)benzo[c]-2,1,3-thiadiazole hydrochloride

Cat. No. B1310357
CAS RN: 20032-79-5
M. Wt: 259.71 g/mol
InChI Key: DFIODGCHCAEPDI-UHFFFAOYSA-N
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Description

The compound "4-(2-Amino-2-carboxyethyl)benzo[c]-2,1,3-thiadiazole hydrochloride" is a derivative of benzo[c]-2,1,3-thiadiazole, which is a heterocyclic compound that has garnered interest in the field of drug discovery due to its diverse bioactivities. The structure of this compound suggests potential for interaction with various biological targets, making it a valuable entity in medicinal chemistry .

Synthesis Analysis

The synthesis of related benzo[d]thiazole derivatives has been described, providing a pathway for the creation of various substituted compounds. For instance, the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives has been achieved, which can serve as building blocks for further chemical exploration . Additionally, 4-amino-2,1,3-benzothiadiazole has been used as a bidentate directing group for Pd(II)-catalyzed C-H activation/functionalization, indicating the versatility of thiadiazole derivatives in complex chemical reactions .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives has been studied extensively. For example, the crystal structure of a related compound, 2(4-amino-benzosulfonimido)-5-methyl-3H-1,3,4-thiadiazole, has been determined by X-ray crystallography, revealing insights into the molecular forces such as S⋯O close contact and NH⋯N hydrogen bonds that contribute to the stability of the structure .

Chemical Reactions Analysis

Thiadiazole derivatives participate in various chemical reactions. The complex formation between 4-(2-aminophenyl)−1,2,3-thiadiazole and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone has been studied, showing the potential for π-π stacking interactions and highlighting the reactivity of these compounds . Moreover, nucleophilic substitution reactions have been performed on bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole, leading to a variety of substituted derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives have been investigated in several studies. For instance, the solvent-free synthesis of 2-amino-5-aryloxymethyl-1,3,4-thiadiazoles has been reported, emphasizing the advantages of such methods in terms of reaction rate and yield . Additionally, the synthesis and antitumor activity of di(2-chloroethyl)amino derivatives of benz-2,1,3-thiadiazole have been explored, revealing the potential for these compounds to form complexes with metals such as palladium and platinum . The structural, vibrational, thermal, and magnetic properties of metal complexes with 2-amino-5-benzylmercapto-1,3,4-thiadiazole have also been studied, providing a model for understanding the interaction of thiadiazole derivatives with metal ions .

Scientific Research Applications

Antimicrobial Applications

  • Research on formazans derived from thiadiazole compounds demonstrated moderate antimicrobial activity against bacterial strains such as Escherichia coli and Salmonella typhi, and fungal strains including Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014). This suggests that thiadiazole derivatives, including potentially "4-(2-Amino-2-carboxyethyl)benzo[c]-2,1,3-thiadiazole hydrochloride," could be explored for antimicrobial properties.

Drug Discovery Building Blocks

  • The synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives has been outlined, offering new building blocks for drug discovery, showcasing the versatility of thiadiazole derivatives in synthesizing compounds with varied bioactivities (Durcik et al., 2020).

Extraction and Analytical Applications

  • Studies have also demonstrated the synthesis of compounds involving thiadiazole units for applications in extracting α-amino acids from aqueous phases, indicating their utility in analytical chemistry (Prokhorova et al., 2010).

Antifungal and Antibacterial Drugs

  • Dicarboxylic acid derivatives of thiadiazoles have been synthesized with high yields showing significant antifungal and antibacterial activity, highlighting the potential of thiadiazole derivatives as novel drug candidates (Dabholkar & Parab, 2011).

properties

IUPAC Name

2-amino-3-(2,1,3-benzothiadiazol-4-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S.ClH/c10-6(9(13)14)4-5-2-1-3-7-8(5)12-15-11-7;/h1-3,6H,4,10H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFIODGCHCAEPDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424941
Record name 4-(2-Amino-2-carboxyethyl)benzo[c]-2,1,3-thiadiazole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Amino-2-carboxyethyl)benzo[c]-2,1,3-thiadiazole hydrochloride

CAS RN

20032-80-8, 20032-79-5
Record name 2,1,3-Benzothiadiazole-4-propanoic acid, α-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20032-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Amino-2-carboxyethyl)benzo[c]-2,1,3-thiadiazole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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